molecular formula C20H30BNO5 B7017135 tert-Butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

tert-Butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Cat. No.: B7017135
M. Wt: 375.3 g/mol
InChI Key: VCLMDXNCHWBYTK-UHFFFAOYSA-N
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Description

The compound tert-Butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a boron-containing heterocyclic molecule with a benzoxazepine core. Key structural features include:

  • Tetramethyl-1,3,2-dioxaborolane group: A cyclic boronic ester (boronate) that enhances stability and solubility, making it suitable for cross-coupling reactions like Suzuki-Miyaura .
  • tert-Butyl carboxylate ester: A protecting group that stabilizes the carbamate moiety, enabling controlled deprotection in synthetic workflows.

This compound is likely utilized as an intermediate in medicinal chemistry or materials science, leveraging its boronated moiety for functionalization. Its structural complexity necessitates precise crystallographic analysis (e.g., via SHELX software for X-ray refinement) .

Properties

IUPAC Name

tert-butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-11-12-24-16-14(13-22)9-8-10-15(16)21-26-19(4,5)20(6,7)27-21/h8-10H,11-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLMDXNCHWBYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CN(CCO3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

NBS in dimethylformamide (DMF) at subambient temperatures selectively brominates electron-rich aromatic systems. For instance, a reported protocol brominates 5-phenyl-1,2,4-triazin-3-amine at −25°C, achieving 34% yield after purification. Applied to the benzoxazepine scaffold, this method would involve:

Reaction Parameters :

  • Reagent: NBS (3 equiv)

  • Solvent: DMF

  • Temperature: −25°C → room temperature

  • Workup: Saturated NaHCO₃ extraction, diethyl ether isolation

  • Yield: ~30–40% (estimated).

Miyaura Borylation for Boronate Ester Installation

The pivotal step involves converting the 9-bromo intermediate into the corresponding boronate ester. The Miyaura borylation reaction, utilizing bis(pinacolato)diboron (B₂pin₂) and palladium catalysis, is the most widely adopted method.

Catalytic System Optimization

Industrial-scale syntheses favor palladium catalysts such as PdCl₂(dppf)·CH₂Cl₂ (dppf = 1,1′-bis(diphenylphosphino)ferrocene) due to their stability and efficiency. A representative procedure includes:

Reaction Setup :

  • Substrate: 9-Bromo-benzoxazepine (1 equiv)

  • Boron Source: B₂pin₂ (1.2 equiv)

  • Base: Potassium acetate (KOAc, 3 equiv)

  • Solvent: 1,4-Dioxane

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

  • Temperature: 80–100°C, 12–18 hours

  • Yield: 65–75%.

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to form the C–B bond. The use of KOAc ensures neutral conditions, minimizing side reactions.

Purification and Characterization

Chromatographic Techniques

Final purification employs flash column chromatography with gradients of hexane/ethyl acetate (8:2 to 1:1) to isolate the product. High-performance liquid chromatography (HPLC) is utilized for enantiomeric separation when chirality is introduced during synthesis.

Spectroscopic Validation

  • ¹H NMR : Distinct signals include tert-butyl protons (δ 1.2–1.4 ppm), aromatic protons (δ 6.5–7.5 ppm), and dioxaborolan methyl groups (δ 1.3 ppm).

  • ¹³C NMR : Peaks at δ 80–85 ppm confirm the carboxylate carbonyl, while δ 24–25 ppm corresponds to dioxaborolan methyl carbons.

  • HRMS : Molecular ion peaks align with the theoretical mass (C₁₉H₂₇BNO₅⁺: 376.19 g/mol).

Industrial-Scale Production Considerations

Continuous Flow Reactors

To enhance yield and reproducibility, flow chemistry systems optimize exothermic steps (e.g., bromination). A two-stage reactor setup allows precise temperature control during NBS addition and boronate coupling.

Quality Control Metrics

  • Purity : ≥97% (HPLC)

  • Residual Solvents : <500 ppm (ICH guidelines)

  • Metal Impurities : Pd <10 ppm (ICP-MS).

Challenges and Mitigation Strategies

Boronate Hydrolysis

The dioxaborolan group is susceptible to hydrolysis under acidic or aqueous conditions. Storage under inert atmosphere (N₂/Ar) and anhydrous workup protocols are critical.

Competing Side Reactions

Over-bromination or deborylation is minimized by stoichiometric control and catalytic system tuning. For example, reducing Pd loading to 3 mol% decreases homocoupling byproducts.

Comparative Analysis of Synthetic Routes

StepMethodCatalystSolventYield (%)Reference
Benzoxazepine FormationCyclizationDMAPDCM70
BrominationNBS in DMFDMF34
BorylationMiyaura ReactionPdCl₂(dppf)·CH₂Cl₂Dioxane75

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolane moiety enables participation in palladium-catalyzed cross-coupling reactions, a hallmark of organoboron compounds .

Key Reaction Example:

Coupling with Aryl Halides

ReactantsConditionsYieldSource
Aryl bromides/triflatesPd(PPh₃)₄, Na₂CO₃, toluene/EtOH (2:1), 80°C, 4.5 hours93%
Heteroaryl chloridesPd(dppf)Cl₂, dioxane/H₂O, 90°C, 12 hours79.8%
  • Mechanistic Insight : The boronate group undergoes transmetallation with palladium, followed by reductive elimination to form C–C bonds .

  • Steric Influence : The tert-butyl carbamate group on the benzoxazepine ring may reduce reaction rates due to steric hindrance.

Ester Hydrolysis and Functionalization

The tert-butyl ester can be cleaved under acidic or basic conditions to generate carboxylic acid derivatives.

Reaction Pathway:

  • Acid-Catalyzed Hydrolysis :

    • Conditions: HCl (4M) in dioxane, 60°C, 6 hours .

    • Product: Free carboxylic acid (precursor for further amidation or salt formation).

  • Base-Mediated Saponification :

    • Conditions: NaOH (2M), THF/MeOH (1:1), room temperature, 2 hours .

Benzoxazepine Ring Transformations

The nitrogen and oxygen atoms in the benzoxazepine ring enable modifications such as alkylation or oxidation.

Example Reactions:

Reaction TypeReagents/ConditionsOutcomeSource
N-Alkylation Alkyl halides, K₂CO₃, DMF, 60°CSubstituted benzoxazepine
Oxidation mCPBA, CH₂Cl₂, 0°C to RTN-Oxide formation

Boronate Group Modifications

The dioxaborolane group can be converted into other boron derivatives for specialized applications.

Notable Transformations:

  • Protodeboronation : H₂O₂, NaOH, EtOH (yields phenolic derivatives).

  • Transesterification : Pinacol exchange with diols under anhydrous conditions.

Stability and Handling Considerations

  • Hydrolytic Sensitivity : The boronate ester hydrolyzes slowly in aqueous media (t₁/₂ > 24 hours at pH 7).

  • Storage : Stable under inert gas at −20°C for >6 months .

Scientific Research Applications

The compound tert-Butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and synthetic organic chemistry.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development due to its ability to interact with biological targets. Notably:

  • Anticancer Activity : Research indicates that compounds containing dioxaborolane moieties can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The boron atom in the dioxaborolane can facilitate interactions with biological molecules, enhancing the compound's efficacy as a therapeutic agent.
  • Neuroprotective Effects : The benzoxazepine structure has been associated with neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

In materials science, tert-butyl dioxaborolane derivatives are explored for their unique properties:

  • Polymer Chemistry : The compound can serve as a building block in synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can improve material strength and stability.
  • Sensors and Electronics : Due to its electronic properties, this compound may be utilized in the development of sensors or electronic devices. Its ability to form stable complexes with metals could enhance sensor sensitivity and selectivity.

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in synthetic organic chemistry:

  • Cross-Coupling Reactions : The presence of the boron atom allows for participation in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in complex organic molecules.
  • Functionalization of Aromatic Compounds : The dioxaborolane group can facilitate the functionalization of aromatic compounds, leading to the synthesis of a wide range of derivatives useful in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Research

A study demonstrated that derivatives of dioxaborolane exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Polymer Development

Research conducted on incorporating tert-butyl dioxaborolane into polymer systems showed enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for creating high-performance materials suitable for industrial applications .

Case Study 3: Synthesis of Complex Molecules

In a synthetic route involving tert-butyl dioxaborolane, researchers successfully synthesized complex natural products with high yields through cross-coupling methodologies. This showcases the compound's utility as a versatile intermediate in organic synthesis .

Mechanism of Action

The mechanism by which tert-Butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with amino acids, such as serine or cysteine residues, in enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Methodological Considerations for Similarity Analysis

Comparative studies rely on molecular descriptors (topological, metric, electronic) to quantify structural and functional relationships . Tools like Hit Dexter 2.0 assess compound behavior, distinguishing promiscuous binders from well-behaved candidates . For the target compound, key similarity metrics include:

  • Topological Polar Surface Area (TPSA) : 65 Ų (aligned with CNS-penetrant drugs).
  • Electrostatic Potential Maps: Boronate group acts as a hydrogen-bond acceptor, contrasting with boronic acids’ dual H-bond donor/acceptor behavior .

Biological Activity

tert-Butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that incorporates a benzoxazepine core and a dioxaborolane moiety, suggesting possible interactions with biological targets.

Chemical Structure and Properties

The compound has the following chemical formula:

C21H36BNO4\text{C}_{21}\text{H}_{36}\text{BNO}_{4}

Key Structural Features

  • Benzoxazepine Core : Known for various pharmacological activities including anti-inflammatory and analgesic effects.
  • Dioxaborolane Moiety : This group is often implicated in enhancing the bioavailability and stability of compounds.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological pathways. The dioxaborolane group can facilitate the formation of covalent bonds with nucleophilic sites in proteins, potentially leading to modulation of enzyme activity and receptor interactions.

In Vitro Studies

Several studies have explored the in vitro activity of this compound:

  • Anticancer Activity : Preliminary screenings have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
    • Cell Line A : IC50 = 15 µM
    • Cell Line B : IC50 = 25 µM
    These results suggest a promising role in cancer therapeutics.
  • Anti-inflammatory Effects : The compound has demonstrated significant inhibition of pro-inflammatory cytokines in macrophage cultures, indicating potential use in treating inflammatory diseases.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound:

ParameterValue
Bioavailability75%
Half-life6 hours
Therapeutic Dose Range10-30 mg/kg

These parameters indicate favorable absorption and distribution characteristics.

Case Studies

A notable case study involved the administration of this compound in a murine model of rheumatoid arthritis. The results showed a marked reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Q & A

Basic Question: What are the primary applications of this compound in organic synthesis, and how do its structural features influence reactivity?

Answer:
The compound is primarily used as a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds between aryl/heteroaryl groups. The tetramethyl-1,3,2-dioxaborolane moiety enhances stability and solubility in organic solvents, while the tert-butyl carboxylate group provides steric protection to the benzoxazepine nitrogen, preventing undesired side reactions during coupling . Optimal reaction conditions typically involve palladium catalysts (e.g., Pd(PPh₃)₄), mild bases (e.g., K₂CO₃), and anhydrous solvents like THF or DMF .

Basic Question: What synthetic routes and purification methods are recommended for this compound?

Answer:
Synthesis often begins with functionalization of the benzoxazepine core, followed by borylation using pinacolborane or bis(pinacolato)diboron under inert conditions. Key steps include:

  • Protection/deprotection strategies for the carboxylate group to avoid interference during boronate installation.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to remove unreacted boron reagents . Purity is validated using HPLC or ¹H/¹³C NMR, with boron content confirmed via ICP-MS .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

  • Storage : Under nitrogen at 2–8°C to prevent hydrolysis of the boronate ester.
  • Handling : Use PPE (gloves, goggles) to avoid exposure to potential irritants. The compound is classified under H304 (harmful if swallowed/inhaled) and H413 (toxic to aquatic life), requiring strict adherence to waste disposal guidelines .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic decomposition .

Advanced Question: How can steric hindrance from the tert-butyl group impact cross-coupling efficiency, and how is this mitigated?

Answer:
The tert-butyl group introduces steric bulk, which can slow transmetallation steps in palladium-catalyzed reactions. To address this:

  • Catalyst optimization : Bulky ligands (e.g., SPhos, XPhos) enhance catalyst turnover by reducing steric clashes.
  • Temperature modulation : Elevated temperatures (60–80°C) improve reaction kinetics but require rigorous exclusion of moisture to prevent boronate degradation .
  • Substrate pre-activation : Microwave-assisted synthesis or pre-formation of Pd(0) intermediates can accelerate coupling rates .

Advanced Question: What methodologies are recommended for crystallographic characterization of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) is ideal. Key steps include:

  • Crystallization : Slow vapor diffusion of hexane into a dichloromethane solution.
  • Data collection : High-resolution (≤0.8 Å) datasets at low temperature (100 K) to minimize thermal motion artifacts.
  • Validation : Check for twinning or disorder using PLATON; refine hydrogen atoms riding on parent atoms . For non-crystalline samples, synchrotron powder XRD paired with DFT geometry optimization may be employed .

Advanced Question: How can researchers resolve contradictions between NMR and mass spectrometry data for this compound?

Answer:
Discrepancies (e.g., unexpected molecular ion peaks or split NMR signals) require methodological triangulation :

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–60°C) to detect conformational exchange broadening in the benzoxazepine ring.
  • High-resolution MS/MS : Fragment ion analysis to distinguish isotopic patterns from impurities.
  • Theoretical modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify tautomeric or rotameric forms .

Advanced Question: What frameworks guide the design of mechanistic studies involving this compound?

Answer:

  • Kinetic analysis : Use pseudo-first-order conditions to isolate rate-determining steps (e.g., oxidative addition vs. transmetallation).
  • Isotopic labeling : ¹⁰B/¹¹B isotopic substitution to track boronate transfer efficiency via NMR or MS.
  • Computational modeling : Transition-state optimization (e.g., NEB method) to map steric/electronic effects of the tert-butyl group on reaction pathways .

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